![molecular formula C12H15NO3 B14205653 4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- CAS No. 831223-62-2](/img/structure/B14205653.png)
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- is a chemical compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with a 2,3-dihydroxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- typically involves the conjugate reduction of dihydropyridones. One common method uses zinc and acetic acid, which provides a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to racemic or enantiopure 4-piperidones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, resulting in the corresponding tertiary propargylamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: As mentioned, zinc and acetic acid can reduce dihydropyridones to 4-piperidones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenylmethyl group can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and acetic acid are commonly used for mild reduction.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction typically produces 4-piperidones .
Aplicaciones Científicas De Investigación
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Piperidinone, 1-methyl-: This compound has a similar piperidine ring structure but with a methyl group instead of a 2,3-dihydroxyphenylmethyl group.
4-Piperidinone, 1-(phenylmethyl)-: This compound has a phenylmethyl group instead of a 2,3-dihydroxyphenylmethyl group.
Uniqueness
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- is unique due to the presence of the 2,3-dihydroxyphenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
831223-62-2 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
1-[(2,3-dihydroxyphenyl)methyl]piperidin-4-one |
InChI |
InChI=1S/C12H15NO3/c14-10-4-6-13(7-5-10)8-9-2-1-3-11(15)12(9)16/h1-3,15-16H,4-8H2 |
Clave InChI |
BLVUIMJJQHTRDE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)CC2=C(C(=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


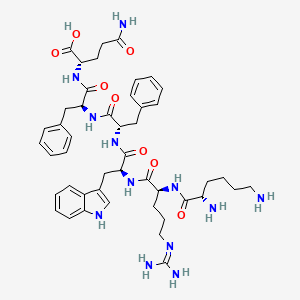
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14205575.png)

![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
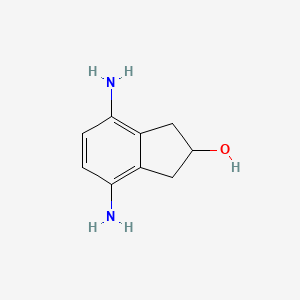
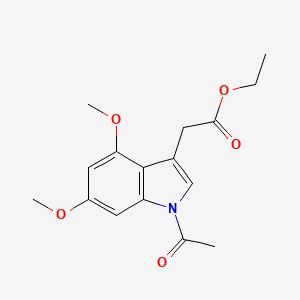
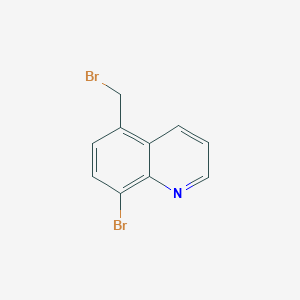
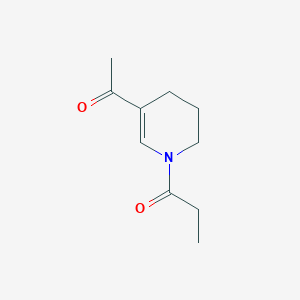
![1-(4-Nitrophenyl)[1,4,7]triazonane](/img/structure/B14205615.png)
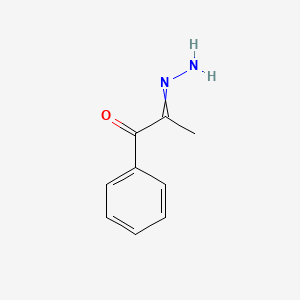
![N-[2-(Pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14205627.png)
![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide](/img/structure/B14205654.png)
![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)
